molecular formula C11H15N3O B1592332 6-(4-Methylpiperazin-1-yl)nicotinaldehyde CAS No. 261715-38-2

6-(4-Methylpiperazin-1-yl)nicotinaldehyde

Cat. No. B1592332
M. Wt: 205.26 g/mol
InChI Key: MMIKEWFIIKDSJZ-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C11H15N3O . It is used in the field of specialty chemicals, including nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde consists of a methylpiperazine group attached to a nicotinaldehyde group . The exact structure can be represented by the SMILES notation: CN1CCN(CC1)C2=NC=C(C=C2)C=O .

Scientific Research Applications

Antimycobacterial Activity

A strategy employing efficient palladium-catalyzed C-C Suzuki coupling led to the synthesis of benzonitrile/nicotinonitrile based s-triazines. These compounds, including derivatives of "6-(4-Methylpiperazin-1-yl)nicotinaldehyde," showed significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with several compounds displaying profound activity in combination with low toxicity towards mammalian cells. This highlights a potential route for developing new lead compounds in the fight against tuberculosis (Patel, Chikhalia, & Kumari, 2014).

Structural Characterization and Drug Polymorphism

Research into polymorphic forms of drugs has led to the discovery of a new polymorphic form IV of olanzapine, a psychotropic agent, through attempted cocrystallization with nicotinamide. The study of these forms provides insights into the structural diversity and potential implications for drug efficacy and stability. This area of research illustrates the role of structural chemistry in understanding and developing pharmaceutical compounds (Thakuria & Nangia, 2011).

Synthesis of Derivatives for Biological Applications

The synthesis of derivatives of "6-(4-Methylpiperazin-1-yl)nicotinaldehyde" has been explored for various biological applications. For instance, the synthesis of benzimidazoles containing piperazine or morpholine skeletons has shown promising results as glucosidase inhibitors with antioxidant activity. These compounds were evaluated for their in vitro antioxidant activities and α-glucosidase inhibitory potential, showing significant potential compared to standard treatments (Özil, Parlak, & Baltaş, 2018).

Antiprotozoal and Antimicrobial Activity

Compounds synthesized from "6-(4-Methylpiperazin-1-yl)nicotinaldehyde" have been evaluated for their antiprotozoal activity, with specific derivatives showing significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively. This research demonstrates the potential of these compounds in developing new treatments for protozoal infections (Ismail et al., 2003).

Corrosion Inhibition

Nicotinamide derivatives have been synthesized and investigated for their corrosion inhibition effect on mild steel in hydrochloric acid solution. This research highlights the application of chemical compounds derived from "6-(4-Methylpiperazin-1-yl)nicotinaldehyde" in industrial chemistry, specifically in protecting metals from corrosion, demonstrating the compound's versatility beyond biomedical applications (Chakravarthy, Mohana, & Kumar, 2014).

Safety And Hazards

Safety information for 6-(4-Methylpiperazin-1-yl)nicotinaldehyde suggests that it should be handled under inert gas and protected from moisture . It should be stored in a sealed container in a dry environment at 2-8°C . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-13-4-6-14(7-5-13)11-3-2-10(9-15)8-12-11/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIKEWFIIKDSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593573
Record name 6-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylpiperazin-1-yl)nicotinaldehyde

CAS RN

261715-38-2
Record name 6-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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